molecular formula C14H15N5 B13884528 8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13884528
M. Wt: 253.30 g/mol
InChI Key: FLFUHBPMHIRGPH-UHFFFAOYSA-N
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Description

8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrazine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted phenylhydrazine with a suitable dicarbonyl compound to form the triazole ring, followed by cyclization with a pyrazine derivative. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and trifluoroacetic acid (TFA) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

8-(2-propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C14H15N5/c1-9(2)10-5-3-4-6-11(10)12-13-17-14(15)18-19(13)8-7-16-12/h3-9H,1-2H3,(H2,15,18)

InChI Key

FLFUHBPMHIRGPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2=NC=CN3C2=NC(=N3)N

Origin of Product

United States

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